Comparative Adsorption Stability: Mn-TTP Complex Exhibits Superior Chemical Bonding Over Mn-TPP
In a direct comparative study of manganese ion adsorption on porphyrin matrices using quartz crystal microbalance at 288 K and 308 K, tetratolylporphyrin (TTP) demonstrated significantly higher attraction and chemical bonding with manganese ions compared to tetraphenylporphyrin (TPP). Energetic investigations via statistical physics modeling and Density Functional Theory (DFT) revealed that the Mn–TTP complex is chemically bonded, whereas the Mn–TPP complex exhibited weaker, non-chemical interactions [1]. Interpretation of van der Waals parameters confirmed that the Mn(Cl)2–TTP complex has the highest stability among all complexes studied [1].
| Evidence Dimension | Adsorption stability and bonding nature |
|---|---|
| Target Compound Data | Mn–TTP complex is chemically bonded, highest stability among all complexes based on van der Waals parameters. |
| Comparator Or Baseline | Mn–TPP complex (tetraphenylporphyrin) exhibits weaker, non-chemical interactions. |
| Quantified Difference | Qualitative difference: Chemical bonding vs. non-chemical interactions; Mn(Cl)2–TTP identified as the most stable complex. |
| Conditions | Quartz crystal microbalance measurements at 288 K and 308 K; statistical physics and DFT analysis. |
Why This Matters
This evidence directly informs the selection of meso-tetratolylporphyrin-Mn(III) chloride over its tetraphenylporphyrin analog for applications requiring robust, stable complexation, such as ionophore fabrication or sensor development, where long-term material stability is critical.
- [1] Alyousef, H. A., Ben Yahia, M., & Aouaini, F. (2020). New insights on microscopic interpretation of adsorption isotherms of ionophores (manganese–porphyrin complexes) using statistical physics formalism. AIP Advances, 10(6). View Source
